
rac Cycloserine-15N,d3
Overview
Description
rac Cycloserine-15N,d3 is a stable isotope-labeled compound, specifically a labeled version of cycloserine. Cycloserine is an antibiotic used primarily in the treatment of tuberculosis. The labeled version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of cycloserine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rac Cycloserine-15N,d3 typically involves isotope exchange reactions. The 15N and D isotope-labeled raw materials of cycloserine are first obtained commercially. These raw materials are then reacted with cycloserine through a chemical synthesis method to finally obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. The synthesis is usually carried out in specialized laboratories equipped to handle isotope-labeled compounds.
Chemical Reactions Analysis
rac Cycloserine-15N,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
rac Cycloserine-15N,d3 is utilized in various pharmacological studies due to its ability to inhibit bacterial cell wall biosynthesis. It acts by competing with D-alanine for binding to enzymes critical for peptidoglycan formation, thus leading to bacterial cell lysis. This mechanism is particularly effective against Mycobacterium tuberculosis, making it a valuable tool in tuberculosis research .
Pharmacokinetics and Metabolism
Research utilizing this compound has provided insights into the pharmacokinetics of cycloserine. Studies have shown that this compound can be rapidly absorbed from the gastrointestinal tract, with bioavailability ranging from 70% to 90% following oral administration. Its half-life is approximately 10 hours in patients with normal renal function .
Metabolic Pathway Studies
The stable isotope labeling allows researchers to trace metabolic pathways involving cycloserine. For instance, studies have demonstrated how cycloserine is metabolized in different biological systems, providing valuable data on its efficacy and safety profiles .
Clinical Research Applications
The use of this compound extends into clinical research, particularly in evaluating treatment regimens for multidrug-resistant tuberculosis (MDR-TB). Clinical studies have assessed the efficacy of cycloserine-containing regimens, revealing significant benefits in patient outcomes when combined with other antitubercular drugs .
Case Study: Efficacy in MDR-TB
A retrospective study involving MDR-TB patients treated with cycloserine-containing regimens highlighted the compound's role in improving treatment outcomes. The study analyzed adverse drug reactions and concluded that while cycloserine presents some risks, its benefits often outweigh these concerns when used judiciously .
Analytical Techniques
The unique isotopic labeling of this compound enhances its utility in various analytical techniques:
- Mass Spectrometry : Enables precise quantification and tracking of drug metabolism.
- Nuclear Magnetic Resonance (NMR) : Provides insights into structural dynamics and interactions within biological systems.
- Pharmacokinetic Modeling : Facilitates the development of predictive models for drug behavior based on isotopic data.
Mechanism of Action
rac Cycloserine-15N,d3, like cycloserine, works by inhibiting cell-wall biosynthesis in bacteria. It is an analog of the amino acid D-alanine and interferes with an early step in bacterial cell wall synthesis in the cytoplasm. It competitively inhibits two enzymes, L-alanine racemase, which forms D-alanine from L-alanine, and D-alanylalanine synthetase, which incorporates D-alanine into the pentapeptide necessary for peptidoglycan formation and bacterial cell wall synthesis .
Comparison with Similar Compounds
rac Cycloserine-15N,d3 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
Cycloserine: The non-labeled version used as an antibiotic.
D-Cycloserine: A specific enantiomer of cycloserine.
Labeled Cycloserine Compounds: Other isotope-labeled versions of cycloserine used for various research purposes.
These similar compounds share the core structure of cycloserine but differ in their isotopic composition or stereochemistry, which affects their specific applications and research utility.
Biological Activity
Introduction
Rac Cycloserine-15N,d3 is a labeled form of cycloserine, a compound known for its role as an antibiotic and its potential applications in neurological disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.
- Molecular Formula : C₃H₆N₂O₂
- Molar Mass : 102.09194 g/mol
- CAS Number : 1219176-26-7
- Appearance : White to light pink solid
- Melting Point : >180°C (decomposes)
- Solubility : Slightly soluble in DMSO and methanol (when heated) .
Rac Cycloserine acts primarily as an inhibitor of bacterial cell wall synthesis by mimicking the structure of D-alanine, a crucial component in peptidoglycan synthesis. This inhibition disrupts the formation of bacterial cell walls, leading to cell lysis and death, particularly effective against Mycobacterium tuberculosis.
Pharmacological Activity
-
Antibacterial Properties :
- Rac Cycloserine exhibits significant antibacterial activity, particularly against Mycobacterium tuberculosis. Its mechanism involves competitive inhibition of D-alanine racemase and D-alanine ligase, enzymes critical for bacterial cell wall synthesis.
- In vitro studies show that rac Cycloserine has a minimum inhibitory concentration (MIC) effective against various strains of tuberculosis .
-
Neurological Applications :
- Recent studies have indicated that cycloserine may enhance cognitive processes by modulating NMDA receptor activity. This has implications for treating anxiety disorders and enhancing exposure therapy outcomes in patients with phobias .
- A randomized controlled trial highlighted the efficacy of D-cycloserine in reducing anxiety levels during exposure therapy sessions, suggesting that it may facilitate faster learning and extinction of fear responses .
Case Studies and Clinical Findings
- Tuberculosis Treatment :
- Anxiety Disorders :
- In a double-blind placebo-controlled trial involving patients with agoraphobia, participants receiving D-cycloserine showed significant reductions in subjective units of distress (SUDS) compared to those receiving placebo. The findings suggest that D-cycloserine may enhance the efficacy of cognitive behavioral therapy by reducing anxiety during exposure sessions .
Table 1: Summary of Biological Activity
Table 2: Clinical Study Outcomes
Properties
IUPAC Name |
4-amino-4,5,5-trideuterio-(215N)1,2-oxazolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/i1D2,2D,5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDCUQKUCUHJBH-YJHZBZHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(=O)[15NH]O1)([2H])N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747402 | |
Record name | 4-Amino(4,5,5-~2~H_3_,~15~N)-1,2-oxazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219176-26-7 | |
Record name | 4-Amino(4,5,5-~2~H_3_,~15~N)-1,2-oxazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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